molecular formula C19H21N5O2S2 B2790585 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898437-85-9

5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2790585
CAS No.: 898437-85-9
M. Wt: 415.53
InChI Key: JDIJNMKYHWFZTI-UHFFFAOYSA-N
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Description

5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H21N5O2S2 and its molecular weight is 415.53. The purity is usually 95%.
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Biological Activity

The compound 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4OSC_{18}H_{22}N_4OS, and it features a thiazolo[3,2-b][1,2,4]triazole core structure. The presence of various functional groups such as piperazine and thiophene suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • IC50 Values : In vitro studies showed that derivatives of thiazolo[3,2-b][1,2,4]triazoles could inhibit cancer cell proliferation with IC50 values ranging from 5 to 30 µM against various cancer cell lines such as HeLa and HepG2 .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects. Related compounds have demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 1 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Interference with Cell Signaling Pathways : Compounds that incorporate furan and thiophene rings often modulate pathways related to cell survival and apoptosis.

Study 1: Anticancer Properties

A study focused on the anticancer effects of thiazole derivatives demonstrated that the incorporation of piperazine significantly enhanced cytotoxicity against HeLa cells. The study reported an IC50 value of approximately 15 µM for a closely related compound .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of furan-containing compounds. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 250 µg/mL .

Data Table: Biological Activity Overview

Activity Type Target IC50/MIC Values Reference
AnticancerHeLa Cells15 µM
AntimicrobialStaphylococcus aureus1 µg/mL
AntimicrobialEscherichia coli250 µg/mL

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-thiophen-2-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S2/c1-2-22-7-9-23(10-8-22)15(14-6-4-12-27-14)16-18(25)24-19(28-16)20-17(21-24)13-5-3-11-26-13/h3-6,11-12,15,25H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIJNMKYHWFZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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